2,3-Dichloro-1-propanol
Overview
Description
2,3-Dichloro-1-propanol: is an organic compound with the molecular formula C3H6Cl2O . It is a clear, colorless liquid with a slightly sweet odor. This compound is primarily used as an intermediate in the synthesis of other chemicals, including pharmaceuticals, agrochemicals, and polymers. It is also known for its role in the production of epichlorohydrin, a key raw material for epoxy resins .
Mechanism of Action
Target of Action
2,3-Dichloro-1-propanol (2,3-DCP) is an organic compound that primarily targets certain enzymes in bacteria, particularly those belonging to the genus Pseudomonas . These enzymes, known as dehalogenases, are responsible for the degradation of halogenated organic compounds .
Mode of Action
The mode of action of 2,3-DCP involves its interaction with these dehalogenase enzymes. The compound is a substrate for these enzymes, which catalyze the removal of halogens (in this case, chlorine atoms) from the compound . This results in the conversion of 2,3-DCP into less halogenated compounds, which are easier for the bacteria to metabolize .
Biochemical Pathways
The biochemical pathway involved in the degradation of 2,3-DCP by these bacteria is complex. It begins with the action of the dehalogenase enzymes, which remove the chlorine atoms from the compound . This results in the formation of 2-chloroacrolein, which is then further oxidized to 2-chloroacrylic acid . These reactions are part of a larger catabolic pathway that allows the bacteria to use 2,3-DCP as a source of carbon and energy .
Result of Action
The action of 2,3-DCP on its target enzymes results in the degradation of the compound, allowing bacteria to utilize it as a source of carbon and energy . This can have significant effects at the molecular and cellular levels, including changes in metabolic activity and the induction of specific catabolic pathways .
Action Environment
The action of 2,3-DCP is influenced by various environmental factors. For instance, the degradation of 2,3-DCP by bacteria is more efficient at high pH levels . Additionally, the compound’s action can be affected by the presence of other substances in the environment that can interact with it or alter its chemical properties. For example, the presence of other halogenated compounds can compete with 2,3-DCP for the action of dehalogenase enzymes .
Biochemical Analysis
Biochemical Properties
2,3-Dichloro-1-propanol is involved in biochemical reactions catalyzed by specific enzymes. For instance, a strain of Pseudomonas putida (MC4) was found to utilize this compound and several aliphatic haloacids and haloalcohols as sole carbon and energy source for growth . The degradation of this compound was found to start with oxidation and concomitant dehalogenation catalyzed by a 72-kDa monomeric protein (DppA) that was isolated from cell lysate .
Cellular Effects
This compound has been shown to have significant effects on cells. For instance, it markedly inhibited ConA-induced splenocyte proliferation, Th1 and Th2 cytokine production, CD4(+) T cell populations, and the ratio of CD4(+)/CD8(+) T cells and cell cycle arrest in vitro .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific enzymes. The degradation of this compound starts with oxidation and concomitant dehalogenation catalyzed by a 72-kDa monomeric protein (DppA) that was isolated from cell lysate . This novel dehalogenating dehydrogenase has a broad substrate range, encompassing a number of nonhalogenated alcohols and haloalcohols .
Temporal Effects in Laboratory Settings
Due to its greater stability, this compound is likely to be more persistent than 1,3-Dichloro-2-propanol and may pose a substantial environmental threat .
Dosage Effects in Animal Models
In animal models, this compound showed significant effects on rats dosed with 35 mg of this compound/kg of body weight/day. The resulting mortality is attributed to myocardial degeneration and kidney and liver malfunction .
Metabolic Pathways
The metabolic pathways of this compound involve its interaction with specific enzymes. For instance, a strain of Pseudomonas putida (MC4) was found to utilize this compound and several aliphatic haloacids and haloalcohols as sole carbon and energy source for growth .
Transport and Distribution
It is known that this compound can be utilized by certain bacteria as a sole carbon and energy source for growth, suggesting that it can be transported into cells .
Subcellular Localization
Given its role in biochemical reactions and its interaction with specific enzymes, it is likely that it is localized in the cytoplasm where these reactions take place .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichloro-1-propanol can be synthesized through the chlorination of glycerol or allyl alcohol. The chlorination process involves the reaction of glycerol with hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically occurs at elevated temperatures and results in the formation of this compound along with other chlorinated by-products .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrochlorination of allyl chloride. This process involves the addition of hydrochloric acid to allyl chloride, followed by purification steps to isolate the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and minimize the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-1-propanol undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as hydroxide ions to form epichlorohydrin.
Oxidation Reactions: It can be oxidized to form 2,3-dichloropropionic acid.
Reduction Reactions: It can be reduced to form 2,3-dichloropropane
Common Reagents and Conditions:
Hydroxide Ions: Used in substitution reactions to form epichlorohydrin.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products Formed:
Epichlorohydrin: Formed through substitution reactions.
2,3-Dichloropropionic Acid: Formed through oxidation reactions.
2,3-Dichloropropane: Formed through reduction reactions
Scientific Research Applications
2,3-Dichloro-1-propanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including epichlorohydrin and other chlorinated derivatives.
Biology: Studied for its effects on microbial degradation and its role in environmental pollution.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and agrochemicals
Comparison with Similar Compounds
1,3-Dichloro-2-propanol: Another chlorinated propanol with similar chemical properties but different reactivity and toxicity profiles.
3-Chloro-1,2-propanediol: A related compound used in similar industrial applications.
Epichlorohydrin: A key derivative of 2,3-dichloro-1-propanol used in the production of epoxy resins
Uniqueness: this compound is unique due to its specific reactivity and stability compared to its isomers. It is more chemically stable than 1,3-dichloro-2-propanol, making it more challenging to degrade but also more suitable for certain industrial applications .
Properties
IUPAC Name |
2,3-dichloropropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2O/c4-1-3(5)2-6/h3,6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCYIJGIGSDJQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2O | |
Record name | 2,3-DICHLORO-1-PROPANOL | |
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DSSTOX Substance ID |
DTXSID2024038 | |
Record name | 2,3-Dichloro-1-propanol | |
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Molecular Weight |
128.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3-dichloro-1-propanol is a viscous colorless to amber liquid with an ethereal odor. (NTP, 1992), Liquid, Colorless to amber liquid with an ethereal odor; [CAMEO] | |
Record name | 2,3-DICHLORO-1-PROPANOL | |
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Record name | 1-Propanol, 2,3-dichloro- | |
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Record name | 2,3-Dichloropropanol | |
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Boiling Point |
361 to 365 °F at 760 mmHg (NTP, 1992), 183-185 °C | |
Record name | 2,3-DICHLORO-1-PROPANOL | |
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Record name | 2,3-DICHLOROPROPANOL | |
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Flash Point |
196.5 °F (NTP, 1992) | |
Record name | 2,3-DICHLORO-1-PROPANOL | |
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Solubility |
1 to 10 mg/mL at 76.1 °F (NTP, 1992), Soluble in ethanol, ether, acetone | |
Record name | 2,3-DICHLORO-1-PROPANOL | |
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Record name | 2,3-DICHLOROPROPANOL | |
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Density |
1.3607 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.3607 @ 20 °C/4 °C | |
Record name | 2,3-DICHLORO-1-PROPANOL | |
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Record name | 2,3-DICHLOROPROPANOL | |
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Vapor Pressure |
0.18 [mmHg] | |
Record name | 2,3-Dichloropropanol | |
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Color/Form |
VISCOUS LIQ | |
CAS No. |
616-23-9 | |
Record name | 2,3-DICHLORO-1-PROPANOL | |
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Record name | (±)-2,3-Dichloro-1-propanol | |
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Record name | 2,3-Dichloropropanol | |
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Record name | 1-Propanol, 2,3-dichloro- | |
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Record name | 2,3-Dichloro-1-propanol | |
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Record name | 2,3-dichloropropan-1-ol | |
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Record name | 2,3-DICHLORO-1-PROPANOL | |
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